molecular formula C14H15N3O4 B6505063 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1396580-45-2

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide

Cat. No.: B6505063
CAS No.: 1396580-45-2
M. Wt: 289.29 g/mol
InChI Key: LEZABQXWMUASHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes methoxyphenoxy and methoxypyrimidinyl groups attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 6-methoxypyrimidine-4-amine as the primary starting materials.

    Formation of Intermediate: The 2-methoxyphenol is reacted with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride.

    Coupling Reaction: The intermediate 2-(2-methoxyphenoxy)acetyl chloride is then reacted with 6-methoxypyrimidine-4-amine in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl derivatives.

    Reduction: The acetamide group can be reduced to form corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Hydroxyl derivatives of the methoxy groups.

    Reduction: Amine derivatives of the acetamide group.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving methoxyphenoxy and methoxypyrimidinyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors that are involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)-N-(4-pyrimidinyl)acetamide: Similar structure but lacks the methoxy group on the pyrimidine ring.

    2-(2-methoxyphenoxy)-N-(6-methylpyrimidin-4-yl)acetamide: Similar structure but has a methyl group instead of a methoxy group on the pyrimidine ring.

Uniqueness

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide is unique due to the presence of both methoxyphenoxy and methoxypyrimidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide, identified by its CAS number 1396580-45-2, is an organic compound with significant potential in various biological applications. Its unique structural features, including methoxyphenoxy and methoxypyrimidinyl groups, suggest a diverse range of biological activities that warrant thorough investigation.

  • Molecular Formula : C₁₄H₁₅N₃O₄
  • Molecular Weight : 289.2866 g/mol
  • Structure : The compound consists of an acetamide backbone linked to a methoxyphenoxy group and a methoxypyrimidinyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Potential mechanisms include:

  • Modulation of Enzymatic Activity : The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways related to inflammation and cancer.
  • Receptor Interaction : It could bind to specific receptors, modulating cellular responses such as proliferation and apoptosis.

Biological Activities

Research into the biological activities of this compound has highlighted several promising areas:

Anti-inflammatory Properties

Studies have indicated that compounds with similar structural motifs exhibit anti-inflammatory effects. The methoxy groups may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents indicates potential activity against various cancer cell lines, possibly through the induction of apoptosis or inhibition of tumor growth.

Antimicrobial Effects

Some studies have reported antimicrobial activity associated with compounds containing pyrimidine and phenoxy groups. This suggests that this compound may also exhibit similar effects against bacterial or fungal pathogens.

Research Findings and Case Studies

Several research studies have been conducted to explore the biological activities of this compound:

  • In Vitro Studies : Laboratory tests on cell lines have shown that the compound can inhibit cell proliferation in certain cancer types, suggesting its potential as a therapeutic agent.
  • Animal Models : In vivo studies are needed to evaluate the efficacy and safety profile of the compound in living organisms, particularly focusing on its anti-inflammatory and anticancer properties.
  • Comparative Analysis : When compared to structurally similar compounds, this compound exhibited enhanced biological activity, indicating its unique efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production,
AnticancerInduction of apoptosis in cell lines,
AntimicrobialActivity against bacterial strains,

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-10-5-3-4-6-11(10)21-8-13(18)17-12-7-14(20-2)16-9-15-12/h3-7,9H,8H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZABQXWMUASHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.